molecular formula C10H15N3 B13667494 5-(tert-Butyl)nicotinimidamide

5-(tert-Butyl)nicotinimidamide

Cat. No.: B13667494
M. Wt: 177.25 g/mol
InChI Key: VKXPJCVOZDZBCW-UHFFFAOYSA-N
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Description

5-(tert-Butyl)nicotinimidamide: is an organic compound with the molecular formula C10H15N3 It is a derivative of nicotinic acid, where the carboxyl group is replaced by an imidamide group and a tert-butyl group is attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(tert-Butyl)nicotinimidamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-tert-butylpyridine.

    Formation of Imidamide: The bromo compound is reacted with sodium azide to form the corresponding azide, which is then reduced to the imidamide using a reducing agent such as lithium aluminum hydride.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps for the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions:

5-(tert-Butyl)nicotinimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding nitro compound.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or nucleophiles can be used under conditions like heating or catalysis.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

5-(tert-Butyl)nicotinimidamide is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding studies.

Medicine:

The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. It may be used as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)nicotinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Nicotinamide: A simpler derivative of nicotinic acid without the tert-butyl group.

    5-Methyl-nicotinamide: Similar structure but with a methyl group instead of a tert-butyl group.

    5-Ethyl-nicotinamide: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness:

5-(tert-Butyl)nicotinimidamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and alter its interaction with molecular targets compared to its simpler analogs.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

5-tert-butylpyridine-3-carboximidamide

InChI

InChI=1S/C10H15N3/c1-10(2,3)8-4-7(9(11)12)5-13-6-8/h4-6H,1-3H3,(H3,11,12)

InChI Key

VKXPJCVOZDZBCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)C(=N)N

Origin of Product

United States

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